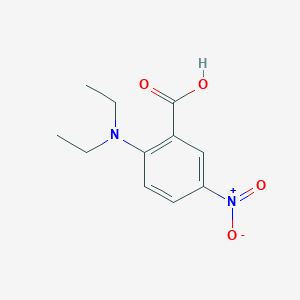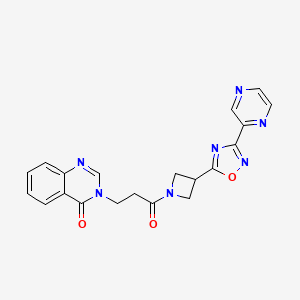
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “1-(3-Chloro-2-fluorophenyl)” part suggests the presence of a phenyl ring with chlorine and fluorine substitutions .
Molecular Structure Analysis
The molecular structure likely consists of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a phenyl ring with chlorine and fluorine substitutions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in various reactions. For instance, 5-Chloro-2-fluorophenylboronic acid is used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 5-Chloro-2-fluorophenylboronic acid is a solid with a melting point of 122-127 °C .科学的研究の応用
Synthesis and Antioxidant Activity
A series of novel derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents on the benzene ring of similar pyrrolidine carboxylic acids have been synthesized. These compounds demonstrated potent antioxidant activity, with some showing higher activity than well-known antioxidants like ascorbic acid. This suggests potential applications in developing antioxidant agents (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activity
Derivatives of 5-oxopyrrolidine carboxylic acid have been evaluated for their anticancer and antimicrobial activity. Compounds showed potent activity against A549 cells, and some demonstrated promising selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This highlights the potential for developing novel anticancer and antimicrobial agents (Kairytė et al., 2022).
Calcium-Channel Modulation
1,4-Dihydropyridine derivatives, which include structural features similar to 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have been studied for their calcium-channel modulatory properties. These compounds might serve as a basis for developing new drugs targeting calcium channels, essential for various physiological processes (Linden et al., 2011).
Material Science Applications
The fluorescence of carbon dots, a novel material with extensive applications ranging from bioimaging to sensors, has been linked to organic fluorophores similar to 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Understanding these fluorescence origins is crucial for designing carbon dots with tailored properties for specific applications (Shi et al., 2016).
Antitumor Activity
Compounds synthesized from pyrrolidine carboxylic acids, including structures resembling 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown high antitumor activity. These compounds can enhance the effect of cytostatic drugs, offering a pathway for developing new antitumor agents (Potkin et al., 2014).
Metal-Organic Frameworks (MOFs)
Research on Co(II)-based metal–organic frameworks using symmetrical aromatic carboxylic acid ligands related to 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has led to the creation of structures with diverse metal clusters. These MOFs show selective adsorption for gases like C2H2 and CO2 and possess magnetic properties, suggesting their utility in gas storage, separation technologies, and magnetic applications (Sun et al., 2021).
特性
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSCOKGXYBDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)


![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)



![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)
